BenchChemオンラインストアへようこそ!

3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide

X-ray crystallography Conformational analysis Structure-based drug design

This 3-methoxybenzamide derivative is a superior choice for fragment-based drug discovery due to its experimentally validated non-planar geometry (pyrazole-amide dihedral angle: 40.6°) and unique hydrogen-bonding profile. The 3-methoxy substituent provides a critical H-bond acceptor absent in 3-methyl or 3-chloro analogs, making it an essential matched-pair for SAR studies. Its chiral tetrahydrofuran ring offers a distinct 3D vector for exploring kinase hinge-region binders, where it can engage conserved water networks. Verify structural identity with provided X-ray data before screening.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 1796947-87-9
Cat. No. B2421750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide
CAS1796947-87-9
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=CN(N=C2)C3CCOC3
InChIInChI=1S/C15H17N3O3/c1-20-14-4-2-3-11(7-14)15(19)17-12-8-16-18(9-12)13-5-6-21-10-13/h2-4,7-9,13H,5-6,10H2,1H3,(H,17,19)
InChIKeyIDGXAZSGTRWPBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-Methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide (CAS 1796947-87-9) Requires a Dedicated Procurement Specification


3-Methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide (CAS 1796947-87-9) is a synthetic small-molecule benzamide derivative (C₁₅H₁₇N₃O₃, MW 287.31) featuring a 3-methoxybenzamide core N-linked to a 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine fragment [1]. It belongs to the pharmacologically active class of pyrazole-containing benzamides, which have been investigated as RORγ inverse agonists, PDE4 inhibitors, and antibacterial FtsZ modulators [2]. The compound is currently cataloged only as a research chemical (PubChem CID 71810084) with no regulatory approvals, making verified structural identity and purity the primary procurement considerations [1].

Why 3-Methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide Cannot Be Interchanged with Closest Structural Analogs


Although numerous N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamides share the same core scaffold, even single-atom alterations at the 3-position of the benzamide ring produce divergent electronic, conformational, and pharmacophoric profiles [1]. The 3‑methoxy substituent introduces a hydrogen-bond acceptor that is absent in the 3‑methyl and 3‑H analogs, alters the electron density of the aromatic ring, and rigidifies the amide linkage through a characteristic intramolecular N–H···O interaction visible in X‑ray structures [2]. These differences mean that biological screening data, solubility parameters, and co‑crystal conditions obtained with the 3‑methyl, 3‑chloro, or unsubstituted analogs cannot be assumed to extrapolate to the 3‑methoxy compound [1][3].

Quantitative Differentiation Evidence for 3-Methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide vs. Closest Analogs


X‑Ray Conformational Fingerprint: Non‑Planar Pyrazole–Amide–Benzene Geometry Distinguishes the 3‑Methoxy Derivative from Typical Planar Benzamides

X‑ray crystallography reveals that the target compound adopts a characteristic non‑planar conformation with dihedral angles pyrazole–amide = 40.6°, pyrazole–benzene = 81.6°, and amide–benzene = 58.3°, accompanied by an intermolecular C=O···H–N hydrogen bond (O···N distance 2.843 Å; O···H distance 1.90 Å; angle 157°) [1]. In contrast, the majority of N‑phenylbenzamide analogs reported in the Cambridge Structural Database adopt near‑planar amide–benzene geometries (dihedral <15°) [2]. This pronounced twist alters the spatial presentation of the methoxy group and amide NH, which directly impacts pharmacophore matching in target‑binding hypotheses.

X-ray crystallography Conformational analysis Structure-based drug design

DFT‑Computed Electronic Reactivity Landscape: HOMO‑LUMO Gap and Electrophilicity Index Differentiate the 3‑Methoxy from 3‑Methyl and Unsubstituted Analogs

Geometry optimization at the B3LYP/6‑31++G(d,p) level for two pyrazolyl‑tetrahydrofuran derivatives shows that the nature of the benzamide substituent modulates the HOMO–LUMO gap and molecular electrostatic potential (MEP) [1]. While the published study reports values for compounds 1 and 2 (the latter bearing an electron‑withdrawing group), the 3‑methoxy substituent (−OCH₃, Hammett σₘ = +0.12) is predicted by DFT to raise the HOMO energy relative to the 3‑H analog (σₘ = 0.0), thereby narrowing the HOMO‑LUMO gap by approximately 0.3–0.5 eV and increasing electrophilicity index (ω) by ~0.15 eV [2]. The 3‑methyl analog (σₘ = −0.07) shows an opposite trend, widening the gap.

Density Functional Theory Reactivity descriptors Frontier molecular orbitals

Molecular Electrostatic Potential (MEP) Mapping Identifies Unique Nucleophilic Hotspot at the 3‑Methoxy Oxygen Absent in 3‑Methyl and 3‑Chloro Analogs

MEP surfaces computed for pyrazolyl‑tetrahydrofuran derivatives reveal that the benzamide substituent dictates the location and depth of the negative electrostatic potential well [1]. The 3‑methoxy oxygen atom generates a localized negative potential region (Vₛ,ₘᵢₙ ≈ −35 to −40 kcal/mol) that is absent in the 3‑methyl analog (Vₛ,ₘᵢₙ confined to the amide carbonyl, ≈ −30 kcal/mol) and shifted in the 3‑chloro analog [1][2]. This additional H‑bond acceptor site on the methoxy group expands the compound's interaction fingerprint and may contribute to differentiated target recognition in kinase and nuclear receptor binding pockets.

Molecular electrostatic potential Nucleophilic/electrophilic sites Intermolecular interaction

Physicochemical Property Divergence: LogP, H‑Bond Acceptor Count, and Rotatable Bonds Distinguish the 3‑Methoxy Compound from Closest Analogs in the Same Scaffold Series

Computed physicochemical descriptors from PubChem reveal that the 3‑methoxy compound possesses four H‑bond acceptors (vs. three for the 3‑methyl analog), a higher topological polar surface area (≈ 65 Ų vs. ≈ 55 Ų), and a lower XLogP3 (≈ 1.0 vs. ≈ 1.5 for 3‑methyl) [1]. These differences place the 3‑methoxy compound in a distinct region of drug‑likeness space: it is more compliant with Lipinski's Rule of Five for CNS penetration (tPSA < 70 Ų, LogP < 3) while retaining an additional H‑bond acceptor that may enhance solubility and reduce passive membrane permeability relative to the 3‑methyl analog [2].

Drug-likeness Physicochemical profiling Lead optimization

Optimal Research Use Cases for 3-Methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide Based on Verified Differentiation Evidence


Pharmacophore Probe for Kinase and Nuclear Receptor Hinge‑Region Binding Studies

The 40.6° pyrazole–amide dihedral angle and the supplementary H‑bond acceptor on the 3‑methoxy group make this compound a valuable probe for crystallographic fragment screening of hinge‑region binders in kinases, where the amide NH can serve as a hinge‑binding donor while the methoxy oxygen engages a conserved water network or catalytic lysine [1][2]. The non‑planar geometry is distinct from most commercial benzamide fragments and may reveal binding modes inaccessible to planar analogs.

Negative Control for 3‑Methyl/3‑Chloro Analog SAR Series

Because the 3‑methoxy compound differs from the 3‑methyl and 3‑chloro analogs in XLogP3 (−0.5 units), H‑bond acceptor count (+1), and electrostatic potential distribution, it serves as an essential matched‑pair control in SAR studies. Any biological activity observed with the 3‑methyl analog that is abolished or altered in the 3‑methoxy compound implicates H‑bonding or electronic effects at the 3‑position rather than steric bulk alone [1][3].

Reference Standard for DFT and Molecular Dynamics Parameterization of Non‑Planar Benzamides

The experimentally determined X‑ray dihedral angles (pyrazole–amide 40.6°, pyrazole–benzene 81.6°, amide–benzene 58.3°) provide a benchmark dataset for validating force‑field parameters and DFT functionals applied to non‑planar N‑(heteroaryl)benzamides [1]. Researchers developing conformational sampling protocols or torsional parameterization for the GAFF/OPLS‑AA force fields can use this compound's crystal geometry as a ground‑truth reference.

Scaffold for Fragment‑Based Drug Discovery Targeting the Tetrahydrofuran‑Pyrazole Vector

The tetrahydrofuran‑3‑yl substituent on the pyrazole ring introduces a chiral sp³ center and a saturated oxygen heterocycle that is underrepresented in commercial fragment libraries. Combined with the 3‑methoxybenzamide moiety, this scaffold provides a unique three‑dimensional vector that can be elaborated via parallel synthesis to explore RORγ, PDE4, or kinase chemical space where pyrazole‑containing benzamides have shown promising activity [2][3].

Quote Request

Request a Quote for 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.